Product packaging for 6-Chloroquinazoline(Cat. No.:CAS No. 700-78-7)

6-Chloroquinazoline

Cat. No.: B2678951
CAS No.: 700-78-7
M. Wt: 164.59
InChI Key: APZOSGVUMBJPDB-UHFFFAOYSA-N
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Description

6-Chloroquinazoline is a useful research compound. Its molecular formula is C8H5ClN2 and its molecular weight is 164.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2 B2678951 6-Chloroquinazoline CAS No. 700-78-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZOSGVUMBJPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10990241
Record name 6-Chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10990241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-78-7
Record name 6-Chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10990241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 6 Chloroquinazoline and Its Derivatives

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful and efficient technology in modern synthetic chemistry, offering significant advantages over conventional heating methods. ijnrd.orgscielo.org.mx This technique utilizes microwave irradiation to heat reactions, which relies on the ability of a solvent or reagent to absorb microwave energy and convert it into heat through dielectric heating. nih.gov This process leads to a rapid and uniform rise in temperature within the reaction mixture, resulting in dramatically reduced reaction times, often from hours to minutes, and frequently providing higher product yields and cleaner reaction profiles. ijnrd.orgnih.govnih.gov The application of MAOS has been particularly impactful in the synthesis of heterocyclic scaffolds, including quinazolines and their derivatives. researchgate.netnih.govpensoft.net

Research into the synthesis of 6-chloroquinazoline derivatives has demonstrated the considerable benefits of employing MAOS. A primary application involves the nucleophilic substitution reaction at the C-4 position of a 4-chloro-6-substituted quinazoline (B50416) core. This is a key step in the preparation of a wide array of biologically significant molecules, such as 4-anilinoquinazolines.

Studies have shown that the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline (B184009) is significantly improved with microwave irradiation. nih.gov In a direct comparison with classical methods, which typically involve refluxing the reactants for extended periods, MAOS provides the desired products in substantially less time and with better yields. nih.gov For instance, the reaction of 4-chloroquinazoline with various aryl heterocyclic amines in 2-propanol under microwave irradiation (60W) was completed in just 20 minutes, whereas the conventional method required 12 hours of reflux. nih.gov

This efficiency is also evident in the N-arylation of more complex systems, such as 4-chloro-6-halo-2-phenylquinazolines. Microwave-mediated reactions with substituted anilines in a mixture of THF and water have been accomplished in 40 to 120 minutes, affording the corresponding 4-anilinoquinazoline (B1210976) derivatives in good yields (56-78%). nih.gov These methods avoid the long reaction times and potentially low yields associated with electron-poor amines under conventional heating. nih.gov The use of microwave irradiation promotes fast and efficient anilination with a broad range of anilines, including those with both electron-donating and electron-withdrawing groups. nih.gov

The synthesis of 6-nitro-4-(3-bromophenylamino)quinazoline, a structurally related compound, further underscores the advantages of MAOS. The final cyclization step, when conducted in acetic acid at 118°C under microwave irradiation, proceeds efficiently. researchgate.net A comparative study on a related formamidine (B1211174) intermediate showed a 95% yield after 30 minutes of microwave heating, while conventional heating at the same temperature for 120 minutes gave a reduced yield of 58%. researchgate.net

The research findings clearly illustrate the superiority of MAOS for the synthesis of this compound derivatives and related compounds, establishing it as a rapid, efficient, and high-yielding methodology.

The following tables summarize the comparative data between microwave-assisted and conventional synthesis methods for quinazoline derivatives.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for 4-Aminoquinazoline Derivatives

This table compares the reaction conditions and outcomes for the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline and various amines. nih.gov

Amine ReactantMethodSolventReaction TimeYield (%)
Aryl Heterocyclic AmineMicrowave (60W)2-Propanol20 min82-93%
Aryl Heterocyclic AmineConventional (Reflux)2-Propanol12 h65-78%

Data sourced from reference nih.gov.

Table 2: Microwave-Assisted Synthesis of 6-Halo-2-phenyl-4-anilinoquinazolines

This table presents the results for the microwave-mediated N-arylation of 4-chloro-6-halo-2-phenylquinazolines with different substituted anilines. nih.gov The reactions were conducted in a THF/H₂O mixture.

Starting QuinazolineAniline (B41778) DerivativeReaction Time (min)Yield (%)
4-Chloro-6-halo-2-phenylquinazolineo-Toluidine12074-78%
4-Chloro-6-halo-2-phenylquinazoline2-Fluoroaniline4056-60%

Data sourced from reference nih.gov.

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure through the interaction of matter with electromagnetic radiation. For this compound, various spectroscopic methods are used in concert to confirm its identity and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment, connectivity, and stereochemistry of the compound. For this compound and its derivatives, ¹H and ¹³C NMR are most commonly reported.

¹H NMR provides information on the hydrogen atoms in the molecule. In derivatives like 6-chloro-2-phenylquinazoline (B11867208), the proton signals are well-defined. For instance, the proton at position H-5 of the quinazoline ring typically appears as a doublet, while the H-7 proton shows as a doublet of doublets due to coupling with neighboring protons. rsc.org The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, commonly Tetramethylsilane (TMS). amazonaws.com

¹³C NMR offers insight into the carbon skeleton of the molecule. The spectrum for a derivative such as 6-chloro-2-phenylquinazoline shows distinct signals for each carbon atom, with the carbon bearing the chlorine atom (C-6) and the carbons of the pyrimidine (B1678525) ring (C-2 and C-4) having characteristic chemical shifts. rsc.org

While ¹⁹F and ³¹P NMR are powerful for compounds containing fluorine and phosphorus, respectively, their application is specific to this compound derivatives that have been functionalized with these elements.

Below is a table summarizing typical NMR data for a representative this compound derivative.

Compound Technique Solvent Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
6-chloro-2-phenylquinazoline ¹H NMRCDCl₃δ = 9.38 (s, 1H), 8.60-8.57 (m, 2H), 8.02 (d, J = 8 Hz, 1H), 7.88 (d, J = 4 Hz, 1H), 7.83-7.80 (m, 1H), 7.55-7.51 (m, 3H) rsc.org
6-chloro-2-phenylquinazoline ¹³C NMRCDCl₃δ = 161.3, 159.5, 149.2, 137.5, 135.1, 132.8, 130.9, 130.3, 128.7, 125.8, 123.9 rsc.org
This compound-2,4(1H,3H)-dione ¹H NMRDMSO-d₆δ = 11.41‒11.38 (s, 1H), 11.48 (s, 1H), 7.81 (d, J = 2.4 Hz, 1H), 7.68 (dd, J = 8.8, 2.4 Hz, 1H), 7.19 (d, J = 8.8 Hz, 1H) rsc.orgrsc.org
This compound-2,4(1H,3H)-dione ¹³C NMRDMSO-d₆δ = 162.26, 150.49, 140.17, 135.24, 126.73, 126.36, 117.96, 116.23 rsc.org

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups. In this compound derivatives, IR spectra reveal characteristic absorption bands for C-Cl, C=N, C=C, and C-H bonds. For example, in this compound-2,4(1H,3H)-dione, the spectrum shows strong absorptions corresponding to the C=O (carbonyl) groups and N-H stretching vibrations. rsc.org These spectra are typically recorded as powders or in a medium like potassium bromide (KBr). amazonaws.comrsc.org

The table below presents characteristic IR absorption frequencies for a this compound derivative.

Compound Technique Vibrational Frequencies (ν, cm⁻¹)
This compound-2,4(1H,3H)-dione IR (KBr)3200 (N-H stretch), 3060 (Ar C-H stretch), 1728, 1700 (C=O stretch), 1446 (C=C stretch), 832 (C-Cl stretch) rsc.org
6-chloro-2-phenylquinazoline IR (KBr)3134, 3020 (Ar C-H stretch), 1614, 1586, 1551 (C=N, C=C stretch), 1400, 779, 705 amazonaws.com

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and can also provide structural information through the analysis of fragmentation patterns. tutorchase.com For this compound, with a molecular formula of C₈H₅ClN₂, the expected molecular ion peak would confirm its mass. sigmaaldrich.com High-resolution mass spectrometry (HRMS) can further confirm the elemental composition. amazonaws.com

During mass spectrometry, the molecular ion can break into smaller, charged fragments. tutorchase.com The pattern of these fragments is predictable and serves as a molecular fingerprint, helping to confirm the structure. For substituted quinazolines, fragmentation often involves the loss of substituents from the core ring structure. tutorchase.comvulcanchem.com

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. libretexts.orgtechnologynetworks.com The UV-Vis spectrum is a plot of absorbance versus wavelength and is characteristic of the compound's electronic structure, particularly the conjugated π-systems. azooptics.comsci-hub.se The quinazoline ring system is a chromophore that absorbs in the UV region. The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent and the nature and position of substituents on the quinazoline ring. researchgate.net This technique is valuable for both qualitative identification and quantitative analysis based on the Beer-Lambert law. libretexts.org

X-ray Diffraction Studies

X-ray diffraction analysis of single crystals provides the most definitive structural information for a molecule. This technique determines the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions. mdpi.com For derivatives of this compound, X-ray crystallography has been used to confirm the planar structure of the quinazoline ring system and to analyze how molecules pack together in the solid state. researchgate.netresearchgate.net This information is crucial for understanding the physical properties of the material and for structure-based drug design where the precise geometry of the molecule is critical. nih.gov While crystal structures for many quinazoline derivatives have been reported, data for the parent this compound is less common. iucr.org

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are essential for the separation, identification, and purification of compounds. They are routinely used to assess the purity of synthesized this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. sigmaaldrich.comsigmaaldrich.com A solution of the compound is passed through a column containing a stationary phase (e.g., C18), and the components are separated based on their differential partitioning between the mobile and stationary phases. A detector, often a UV-Vis spectrophotometer, records the elution of each component, allowing for quantification of the main compound and any impurities. lgcstandards.com

Gas Chromatography (GC) is another valuable technique, particularly for volatile and thermally stable compounds. libretexts.org In GC, the sample is vaporized and carried by an inert gas through a column. Separation occurs based on the compound's boiling point and interactions with the stationary phase. libretexts.org When coupled with a mass spectrometer (GC-MS), it provides a powerful method for both separation and identification of components in a mixture. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its derivatives, offering high resolution and quantification capabilities. openaccessjournals.comadvancechemjournal.com This method is widely used to determine the purity of synthesized compounds, monitor reaction progress, and isolate specific products. acs.orggoogle.comtcichemicals.com

In the analysis of this compound derivatives, reverse-phase HPLC is frequently utilized. A common setup involves a C18 column as the stationary phase, which is non-polar. The mobile phase is typically a mixture of a polar organic solvent, such as acetonitrile (B52724) or methanol, and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. ijcpa.in Detection is commonly performed using a UV detector, as the quinazoline ring system absorbs UV light. researchgate.net

For instance, in the purification of certain 6-chloro-4-aminoquinazoline-2-carboxamide derivatives, a Waters Breeze system equipped with a binary HPLC pump and a dual-wavelength UV detector was used to confirm that the final compounds had a purity of over 95%. acs.org Similarly, the purity of various oxime derivatives, including those related to quinazolines, was successfully analyzed using HPLC with UV detection at 310 nm, achieving a purity of over 96%. researchgate.net

The versatility of HPLC allows for the development of specific methods tailored to the compound of interest. For example, a highly validated RP-HPLC method was developed for a pyrazoline derivative incorporating a chloro-substituted phenolic moiety, demonstrating good linearity and sensitivity. ijcpa.in Although not directly on this compound, this highlights the adaptability of the technique.

Table 1: HPLC Analysis Data for Quinazoline Derivatives

Compound Type Column Mobile Phase Detection Purity Confirmed Reference
6-Chloro-4-aminoquinazoline-2-carboxamide derivatives - - UV >95% acs.org
5-Chloroquinazoline-2,4,6-triamine C18 Acetonitrile/water (70:30) - -
Pyrazoline derivative with chloro-phenol Eclipse XDB C18 0.1% TFA and Methanol (20:80) 206 nm - ijcpa.in

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an essential and widely used technique for the rapid analysis of this compound and its derivatives. umich.eduumass.eduazecs.az Its simplicity, speed, and low cost make it an invaluable tool for monitoring the progress of chemical reactions, identifying compounds, and assessing the purity of a sample. umass.edunih.gov

The principle of TLC involves spotting a dissolved sample onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel, which acts as the stationary phase. azecs.azkhanacademy.org The plate is then placed in a chamber containing a suitable solvent system (mobile phase). As the mobile phase moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. umass.edukhanacademy.org

For quinazoline derivatives, a common stationary phase is silica gel G on glass or aluminum plates. researchgate.netdergipark.org.tr The choice of the mobile phase is critical for achieving good separation. A mixture of solvents is often used to obtain the desired polarity. For example, a mobile phase of chloroform (B151607) and ethyl acetate (B1210297) in a 7:3 ratio has been used to monitor the synthesis of substituted quinazolines. researchgate.net In other studies, solvent systems like hexane (B92381) and ethyl acetate (6:4 or 1:1) have been employed. dergipark.org.trplapiqui.edu.ar

After development, the separated spots on the TLC plate are visualized. While colored compounds can be seen directly, most quinazoline derivatives are colorless and require a visualization method. umass.edu A common technique is to use TLC plates impregnated with a fluorescent indicator (e.g., F254), which allows the spots to appear as dark areas under UV light. dergipark.org.trnih.gov Staining with iodine vapors is another method used for visualization. dergipark.org.tr

The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated to help identify and characterize the separated compounds. khanacademy.org

Table 2: TLC Analysis Data for Quinazoline Derivatives

Compound Type Stationary Phase Mobile Phase (Eluent) Visualization Reference
Substituted 2-methylquinazolines Silica gel G Chloroform: Ethyl acetate (7:3) UV light researchgate.net
Pyrazolo[5,1-b] quinazoline derivatives - Hexane: Ethyl acetate (6:4) - plapiqui.edu.ar
Novel quinazoline derivatives Silica gel 60 F254 Ethyl acetate: Petroleum ether (1:1, v/v) UV light, Iodine vapors dergipark.org.tr

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a synthesized compound. asianpubs.orgresearchgate.net This method provides crucial data to confirm the empirical formula of a newly synthesized this compound derivative and serves as a key indicator of its purity. nih.gov

The technique involves the combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion gases (carbon dioxide, water, and nitrogen gas) are collected and quantified. From these quantities, the percentage of each element in the original sample can be calculated.

For halogenated compounds like this compound, the analysis can be extended to include the percentage of the halogen. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity.

For example, in the characterization of novel 6,7,8-trimethoxy N-substituted-4-aminoquinazoline compounds, elemental analysis was used alongside spectroscopic methods to confirm the structures of the final products. researchgate.net Similarly, for a series of 4-aminoquinazoline derivatives, elemental analysis was a key part of the structural confirmation. nih.gov In another study on pyrazolo quinazoline derivatives, the elemental analysis for carbon, hydrogen, nitrogen, sulfur, and oxygen was reported and compared with calculated values. plapiqui.edu.ar

Table 3: Elemental Analysis Data for Representative Quinazoline Derivatives

Compound Element Calculated (%) Found (%) Reference
5-Chloroquinazoline-2,4,6-triamine C 45.8 45.7
H 3.8 3.7
N 33.3 33.2
3-{[(2-hydroxyphenyl) methylene] amino}-2-phenylquinazolin-4(3H)-one C 73.89 74.10 innovareacademics.in
H 4.45 4.45 innovareacademics.in
N 12.31 12.28 innovareacademics.in
A Pyrazolo Quinazoline Derivative C 69.00 68.92 plapiqui.edu.ar
H 5.00 5.06 plapiqui.edu.ar
N 14.00 13.97 plapiqui.edu.ar
S 8.00 8.03 plapiqui.edu.ar

Anticancer Activities and Mechanisms

This compound derivatives have emerged as a prominent class of anticancer agents due to their ability to interfere with multiple pathways essential for tumor growth and progression. ontosight.ai Their mechanisms of action are diverse, ranging from the inhibition of key signaling kinases to the disruption of DNA replication and repair processes.

Inhibition of Kinases (e.g., EGFR, VEGFR, PAK4, BTK, FGFR)

Kinases are a class of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. This compound derivatives have been successfully developed as inhibitors of several important kinases.

Epidermal Growth Factor Receptor (EGFR): The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR tyrosine kinase inhibitors. researchgate.net Compounds like gefitinib, which features a this compound core, have been used in the treatment of non-small-cell lung cancer. nih.gov Modifications at the 6- and 7-positions of the quinazoline ring have led to the development of potent dual inhibitors of EGFR and HER2. mdpi.com For instance, certain 6- and 7-substituted amino-4-anilinequinazoline derivatives have shown inhibitory concentrations (IC50) in the nanomolar range, surpassing the potency of established drugs like afatinib (B358) and osimertinib. mdpi.com

Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is critical for tumor growth, and VEGFR is a key regulator of this process. Some 2-thioquinazolin-4(3H)-ones containing the this compound moiety have been identified as dual inhibitors of both EGFR and VEGFR-2. rsc.org

Other Kinases: The inhibitory activity of this compound derivatives extends beyond EGFR and VEGFR. Various derivatives have shown potential in inhibiting other kinases such as p21-activated kinase 4 (PAK4), Bruton's tyrosine kinase (BTK), and fibroblast growth factor receptor (FGFR), which are also implicated in different types of cancer. google.comnih.govgoogleapis.com The development of multi-kinase inhibitors from this chemical class is an active area of research. mdpi.com

Table 1: Kinase Inhibition by this compound Derivatives

Derivative Class Target Kinase(s) Key Findings
4-Anilinoquinazolines EGFR, HER2 Potent dual inhibition with IC50 values in the nanomolar range. mdpi.com
2-Thioquinazolin-4(3H)-ones EGFR, VEGFR-2 Dual inhibitory activity against key angiogenesis and proliferation pathways. rsc.org
Piperazinylpyrimidine derivatives Various kinases Potential for broad-spectrum or selective kinase inhibition. google.com
4-(N-Cycloamino)phenylquinazolines Multiple kinases Showed significant cytotoxic activity. acs.org

Inhibition of Topoisomerase

Topoisomerases are enzymes that are essential for resolving topological challenges in DNA during replication, transcription, and repair. nih.gov Their inhibition can lead to DNA damage and cell death, making them attractive targets for anticancer drugs. A series of 6-arylamino-7-chloro-quinazoline-5,8-diones have been identified as novel inhibitors of human topoisomerase I (TOP1). nih.govresearchgate.net The proposed mechanism involves the intercalation of the quinazoline-dione moiety between DNA base pairs within the TOP1-DNA complex, thereby preventing the re-ligation of the DNA strand. nih.gov

Inhibition of Tubulin Polymerization

Microtubules, which are dynamic polymers of tubulin, are crucial components of the cytoskeleton and the mitotic spindle. Disruption of tubulin polymerization can arrest the cell cycle and induce apoptosis. Certain 2-chloroquinazoline (B1345744) derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.govaurak.ac.ae The substitution pattern on the quinazoline ring influences the activity, with some derivatives demonstrating potent inhibition of tubulin assembly and cytotoxicity against various cancer cell lines. acs.org

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a key enzyme in the folate metabolic pathway, which is essential for the synthesis of nucleotides and certain amino acids. mdpi.com Inhibition of DHFR disrupts DNA synthesis and leads to cell death. Several 2,4-diamino-5-chloroquinazoline analogues have been synthesized and evaluated as DHFR inhibitors. nih.gov These compounds have shown potent inhibitory activity against DHFR from various sources, including human and parasitic protozoa. nih.govnih.gov For example, 2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazoline demonstrated a very low IC50 value of 0.012 µM against Pneumocystis carinii DHFR. nih.gov

Table 2: DHFR Inhibition by 2,4-Diamino-5-chloroquinazoline Analogues

Compound Target DHFR IC50 (µM)
2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazoline P. carinii 0.012 nih.gov
2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazoline T. gondii 0.0064 nih.gov
2,4-diamino-5-chloro-6-[N-(3',4',5'-trimethoxybenzyl)-N-methylamino]quinazoline T. gondii 0.016 nih.gov

Breast Cancer Resistant Protein (BCRP) Inhibition

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the overexpression of ATP-binding cassette (ABC) transporters like Breast Cancer Resistance Protein (BCRP/ABCG2) is a common mechanism. mdpi.comamegroups.org BCRP can efflux a wide range of anticancer drugs from cancer cells, reducing their efficacy. nih.gov Several this compound derivatives have been investigated as BCRP inhibitors. nih.gov Structure-activity relationship studies have revealed that a phenyl group at the C-2 position and certain substituents on the 4-anilino ring of the quinazoline scaffold are crucial for potent BCRP inhibition. nih.govnih.gov For instance, a meta-nitro-anilino group at this position resulted in a compound with an IC50 of 0.13 µM for BCRP inhibition. nih.gov

Poly-(ADP-ribose)-polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair, particularly in the base excision repair pathway. caymanchem.comoatext.com Inhibition of PARP can lead to the accumulation of DNA single-strand breaks, which are converted to more lethal double-strand breaks during DNA replication. oatext.com This is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, a concept known as synthetic lethality. oatext.com While the direct involvement of this compound derivatives as PARP inhibitors is an emerging area, the broader quinazolinone scaffold has been explored for this purpose. wipo.int PARP inhibitors like DPQ have shown potent inhibition of PARP1. caymanchem.com The development of PARP inhibitors represents a promising therapeutic strategy for certain types of cancer. nih.gov

Cytotoxicity against Specific Cancer Cell Lines (e.g., MCF-7, A549, SKOV3, HeLa, HepG2, PC-3, HCT-15, MDA-MB231, UACC-62, TK-10)

The anticancer potential of this compound derivatives has been demonstrated through their cytotoxic effects against a variety of human cancer cell lines. Studies have shown that these compounds can inhibit the proliferation of cancer cells, with their efficacy often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

New triazolo[4,3-c]quinazolines have shown variable in vitro cytotoxicity against HepG2, MCF-7, PC-3, HCT-116, and HeLa cancer cell lines, with some derivatives exhibiting IC50 values ranging from 8.27 to 10.68 µM. researchgate.net One study reported that a 2-aryl-4-chloroquinazoline conjugate demonstrated antiproliferative action against MCF-7 and HeLa cells. nih.gov Another study on quinazoline derivatives revealed IC50 values ranging from 0.34 to 0.39 µM against different cancer cell lines, including potent activity against MCF-7 (breast cancer) and A549 (lung cancer). Furthermore, certain derivatives have shown cytotoxic effects against HepG2 (liver carcinoma) and HCT-116 (colon carcinoma) cell lines. researchgate.net A benzimidazole (B57391) derivative demonstrated significant, dose-dependent cytotoxic effects against A549, MCF-7, and HepG2 cell lines, with IC50 values of 15.80 μg/mL and 15.58 μg/mL for A549 and HepG2 cells, respectively. jksus.org

The following table summarizes the cytotoxic activity of various this compound derivatives against specific cancer cell lines as reported in the literature.

Derivative Class Cell Line Activity (IC50/GI50) Reference
Triazolo[4,3-c]quinazolinesHepG2, MCF-7, PC-3, HCT-116, HeLa8.27 - 10.68 µM researchgate.net
Phenyltriazole/2-aminoquinazoline (B112073) conjugatesMCF-7- nih.gov
Quinazoline DerivativesVarious cancer cell lines0.34 - 0.39 µM
Quinazoline DerivativesMCF-7, A549Potent activity
Quinazoline DerivativesHepG2, HCT-116High anti-tumor activity researchgate.net
2-Aryl-4-chloroquinazoline conjugatesMCF-7, HeLaAntiproliferative action nih.gov
Benzimidazole derivative (se-182)A54915.80 µg/mL jksus.org
Benzimidazole derivative (se-182)MCF-7Dose-dependent cytotoxicity jksus.org
Benzimidazole derivative (se-182)HepG215.58 µg/mL jksus.org
Indole-aminoquinazoline hybridsCaco-2Moderate to significant researchgate.net
2-(4-chlorophenyl) substituted quinazolinesHeLaSignificant cytotoxicity researchgate.net
Phosphomolybdate hybrid solidA54925.17 µmol L−1 rsc.org
Phosphomolybdate hybrid solidMCF-732.11 µmol L−1 rsc.org
Phosphomolybdate hybrid solidHepG233.79 µmol L−1 rsc.org

Induction of Apoptosis

In addition to causing cell cycle arrest, this compound derivatives are potent inducers of apoptosis, or programmed cell death. Apoptosis is a crucial process for eliminating damaged or cancerous cells from the body.

Research has shown that bioactive quinazoline derivatives can induce apoptotic cell death in PC3 cancer cells. researchgate.net Specifically, compounds 8, 19, and 21 were found to induce apoptosis in MCF-7 cells by 7.14%, 17.52%, and 24.88%, respectively. researchgate.net The anticancer potency of some derivatives is attributed to the activation of the mitochondrial apoptotic pathway, which involves the activation of caspase-3 and a reduction in the expression of the anti-apoptotic protein Bcl-2 in HepG2 cells. nih.gov Other studies have confirmed that indole-aminoquinazoline hybrids induce apoptosis in Caco-2 and C3A cells. researchgate.net Furthermore, the activation of caspase activity by certain 6-aminoquinolone derivatives suggests they induce apoptosis. nih.gov The induction of apoptosis by these compounds is often a consequence of cell cycle arrest and the activation of specific signaling pathways. mdpi.comnih.govijpsdronline.com

Antimicrobial Activities (Antibacterial and Antifungal)

Beyond their anticancer properties, this compound derivatives have demonstrated significant antimicrobial activity against a wide range of pathogens, including both bacteria and fungi. researchgate.netresearchgate.netresearchgate.net The quinazoline nucleus is a core component of many compounds that exhibit potent antimicrobial effects. alliedacademies.orgijpcbs.com

Various synthesized quinazoline derivatives have been screened for their antimicrobial activity and have shown promising results. alliedacademies.orgijpcbs.comjst.go.jp For example, a series of novel hybrid quinazoline–triazine derivatives showed appreciable antimicrobial activity. tandfonline.com The introduction of different substituents at various positions on the quinazoline ring has been found to modulate the antimicrobial potency. alliedacademies.org Specifically, compounds with electron-withdrawing substituents like chloro, bromo, and nitro groups on the quinazoline ring tend to show enhanced activity. jst.go.jp

In the realm of antifungal activity, 6-arylamino-7-chloro-5,8-quinazolinediones have displayed potent effects against several fungal species, with most compounds completely inhibiting fungal growth at minimum inhibitory concentrations (MICs) between 0.8-12.5 µg/mL. koreascience.kr Other derivatives, such as 6-fluoro-4-alkyl(aryl)thioquinazolines, also exhibit high inhibitory effects on the growth of most tested fungi, with EC50 values ranging from 8.3 to 64.2 µg/mL. researchgate.net Biquinazoline diselenide compounds containing chlorine atoms have shown stronger antifungal activities compared to those with bromine or iodine atoms. raco.cat

Efficacy against Specific Bacterial Strains (e.g., S. aureus, E. coli, Mycobacterium tuberculosis)

The antibacterial spectrum of this compound derivatives includes clinically significant Gram-positive and Gram-negative bacteria, as well as mycobacteria.

Staphylococcus aureus and Escherichia coli : Many quinazoline derivatives have been evaluated for their activity against S. aureus (a Gram-positive bacterium) and E. coli (a Gram-negative bacterium). researchgate.netalliedacademies.org In one study, the synthesized compounds showed antibacterial activity against both strains, with some derivatives exhibiting greater potency than standard drugs. researchgate.net Another study found that a specific derivative, 6-Bromo-2-phenylquinazoline-4[3H]-one, showed the best activity among the tested compounds against E. coli. alliedacademies.org The minimum inhibitory concentration (MIC) for some derivatives against E. coli ranged between 50 to 100 ml. alliedacademies.org Research has also indicated that certain quinazoline compounds possess antimicrobial activity against E. coli and Staphylococcus aureus. Enamine-based derivatives have also been synthesized to improve the antibacterial activity of dehydroacetic acid against both E. coli and S. aureus. d-nb.info

Mycobacterium tuberculosis : Several this compound derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. One comparative study noted the effectiveness of a quinazoline derivative against M. tuberculosis, with MIC values as low as 12.5 µg/mL. Another study reported that a 6-chloro benzothiazole (B30560) derivative of 2-methyl quinazolin-4-(3H)-one showed complete growth inhibition of the M. tuberculosis H37Rv strain at all tested concentrations. researchgate.net A series of 2,3-dihydroquinazolin-4(1H)-one derivatives displayed promising antitubercular activities against the susceptible H37Rv strain, with MIC values ranging from 2–128 µg/mL. mdpi.com Specifically, compounds with a di-substituted aryl moiety containing electron-withdrawing halogens at the 2-position of the quinazoline scaffold were the most active, with a MIC of 2 µg/mL. mdpi.com Furthermore, most synthesized 4-(S-Alkylthio)quinazoline derivatives exhibited antimycobacterial activity against various Mycobacterium strains, including M. tuberculosis. nih.gov

The table below summarizes the antibacterial activity of select this compound derivatives.

Derivative Class Bacterial Strain Activity (MIC) Reference
Quinazoline DerivativesS. aureus, E. coliMIC = 62.5 µg/mL (E. coli), 50 µg/mL (S. aureus) researchgate.net
6-Bromo-2-phenylquinazoline-4[3H]-oneE. coli50-100 ml alliedacademies.org
Quinazoline DerivativeM. tuberculosisas low as 12.5 µg/mL
6-chloro benzothiazole derivativeM. tuberculosis H37RvComplete inhibition (1, 10, 100 µg/ml) researchgate.net
2,3-dihydroquinazolin-4(1H)-one derivativesM. tuberculosis H37Rv2–128 µg/mL mdpi.com
4-(S-Butylthio)quinazolineAtypical mycobacteriaMore active than isoniazid nih.gov

Anti-inflammatory Properties

Quinazoline derivatives are recognized for their significant anti-inflammatory properties. researchgate.netresearchgate.netijfans.org Inflammation is a biological response triggered by harmful stimuli, and chronic inflammation is implicated in numerous diseases. The anti-inflammatory effects of these compounds are often evaluated using models like the carrageenan-induced paw edema test. researchgate.netimrpress.com

A series of newly synthesized 1,2,4-triazolo[4,3-c]quinazoline and 4-substituted-quinazoline derivatives were evaluated as anti-inflammatory agents, with several compounds demonstrating activity comparable to the standard anti-inflammatory drug indomethacin. researchgate.netimrpress.com The structural modifications on the quinazoline ring play a crucial role in their anti-inflammatory efficacy. ijfans.org

Cyclooxygenase-2 (COX-2) Inhibition

A key mechanism underlying the anti-inflammatory activity of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. imrpress.com The COX-2 isozyme is often overexpressed at sites of inflammation and in various types of cancer. nih.gov

Research has indicated that some this compound derivatives can act as inhibitors of COX-2. For instance, certain 2-unsubstituted and 2-(4-chlorophenyl)–substituted 4-anilino-6-bromoquinazolines were found to significantly interrupt cyclooxygenase-2 (COX-2) activity. researchgate.net In a study focused on developing selective COX-2 inhibitors, novel quinazolinones conjugated with ibuprofen, indole (B1671886) acetamide, or thioacetohydrazide were synthesized and evaluated. nih.gov Another study on new 1,3-dihydro-2H-indolin-2-one derivatives identified several compounds with good COX-2 inhibitory activity, with IC50 values ranging from 2.35 to 3.34 µM. mdpi.com This targeted inhibition of COX-2 is a promising strategy for developing anti-inflammatory and potentially anticancer agents with fewer side effects than traditional NSAIDs. nih.gov

Anxiolytic and Sedative Effects

The quinazoline core is historically associated with central nervous system (CNS) activity, with certain derivatives known to possess sedative and anxiolytic properties. researchgate.net While specific research focusing exclusively on this compound derivatives is limited, studies on closely related analogues provide insight into the potential of this chemical class.

Research into a series of 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4(3H)-one/thione derivatives revealed notable anti-anxiety activity in animal models. researchgate.net In this study, compounds were evaluated using the elevated plus-maze and hole-board tests. Five compounds from the series demonstrated significant anti-anxiety effects when compared to the reference drug diazepam, without inducing neurotoxicity. researchgate.net The study highlighted that substitutions at the 3rd position of the 7-chloro-quinazoline ring, such as methyl/methoxy groups on a phenyl hydrazine (B178648) ring or amine and urea/thiourea moieties, were important for the observed anti-anxiety effects. researchgate.net Although this research was conducted on 7-chloro isomers, it underscores the potential of the chloro-quinazoline scaffold as a template for designing new anxiolytic agents. General exploration of quinazolinone derivatives has also pointed towards their potential for neuroprotective and anxiolytic effects. ontosight.ai

Table 1: Anti-anxiety Activity of Selected 7-Chloro-2-phenyl-quinazolin-4(3H)-one/thione Derivatives Data sourced from a study on 7-chloro analogues, presented here to indicate the potential of the chloro-quinazoline scaffold.

Compound IDKey Structural FeaturesObserved Activity
IIg 7-chloro, 2-phenyl, 3-(2-methylphenyl)amino, 4-oneGood anti-anxiety activity compared to diazepam. researchgate.net
IIj 7-chloro, 2-phenyl, 3-(4-methoxyphenyl)amino, 4-oneGood anti-anxiety activity compared to diazepam. researchgate.net
IIIg 7-chloro, 2-phenyl, 3-(2-methylphenyl)amino, 4-thioneGood anti-anxiety activity compared to diazepam. researchgate.net
IIIh 7-chloro, 2-phenyl, 3-(4-methylphenyl)amino, 4-thioneGood anti-anxiety activity compared to diazepam. researchgate.net
IIIj 7-chloro, 2-phenyl, 3-(4-methoxyphenyl)amino, 4-thioneGood anti-anxiety activity compared to diazepam. researchgate.net

Anticonvulsant Properties

The quinazoline framework is present in compounds with established anticonvulsant activity. researchgate.net Notably, research has shown that a 6-chloro-substituted quinazoline derivative displayed significant analgesic and anti-inflammatory activity, with a 43% inhibition in the acetic acid peritonitis test, suggesting broad biological effects for this class. mdpi.com

The diverse biological activities of quinazolin-4(3H)-one derivatives include anticonvulsant effects. researchgate.net This has led to the synthesis and evaluation of numerous analogues for their potential in managing seizures. While extensive data on a wide range of 6-chloro derivatives is not available, the existing findings suggest this is a promising area for further investigation.

Potential in Neurodegenerative Diseases (e.g., Alzheimer's Disease)

The multifactorial nature of Alzheimer's disease (AD) has prompted the development of multi-target agents. The quinazoline scaffold has emerged as a valuable template for designing such compounds, with derivatives showing potential to inhibit key pathological processes in AD. researchgate.net Research has focused on the ability of these compounds to counteract the decline in cholinergic neurotransmission and prevent the formation of neurotoxic protein aggregates.

A primary therapeutic strategy for Alzheimer's disease involves inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). Increasing acetylcholine levels can offer symptomatic relief. Studies have demonstrated that chloro-substituted quinazoline derivatives can act as effective AChE inhibitors.

In a study of 2,4-disubstituted quinazolines, the position of the chlorine atom was found to influence inhibitory activity. rsc.org A comparison of chloro-isomers revealed that a 7-chloro substituted derivative (12b ) was a more potent AChE inhibitor than its 6-chloro (12a ) and 8-chloro (12c ) counterparts. rsc.org Nonetheless, the 6-chloro derivative still exhibited activity in the micromolar range. These findings indicate that the this compound structure is a viable scaffold for developing AChE inhibitors. The introduction of a chlorine atom at the 7-position of the quinazoline ring has been noted as being analogous to 6-chlorotacrine, one of the most potent AChE inhibitors developed. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Chloro-Quinazoline Derivatives

Compound IDChemical NameAChE IC₅₀ (µM)
12a 6-chloro-N²,N²-dimethyl-N⁴-phenethylquinazoline-2,4-diamine7.5 rsc.org
12b 7-chloro-N²,N²-dimethyl-N⁴-phenethylquinazoline-2,4-diamine5.8 rsc.org
12c 8-chloro-N²,N²-dimethyl-N⁴-phenethylquinazoline-2,4-diamine> 50 rsc.org

The aggregation of the beta-amyloid (Aβ) peptide into toxic oligomers and plaques is a central event in the pathology of Alzheimer's disease. mdpi.com Preventing this aggregation is a key therapeutic goal. Research has shown that quinazoline derivatives can interfere with this process.

A study investigating various chloro-substituted quinazoline derivatives found that the position of the chlorine atom significantly impacts anti-aggregation potency. rsc.org For a series of N²,N²-dimethyl-N⁴-(3,4-dimethoxyphenethyl)quinazoline-2,4-diamines, the inhibitory activity against Aβ₄₂ aggregation followed the order of 8-Cl > 6-Cl > 7-Cl. rsc.org The 6-chloro derivative (13a ) demonstrated an IC₅₀ of 5.6 µM, indicating its potential to disrupt the formation of amyloid fibrils. rsc.org

Table 3: Beta-amyloid (Aβ₄₂) Aggregation Inhibitory Activity of Chloro-Quinazoline Derivatives

Compound IDChemical NameAβ₄₂ Aggregation IC₅₀ (µM)
13a 6-chloro-N⁴-(3,4-dimethoxyphenethyl)-N²,N²-dimethylquinazoline-2,4-diamine5.6 rsc.org
13b 7-chloro-N⁴-(3,4-dimethoxyphenethyl)-N²,N²-dimethylquinazoline-2,4-diamine9.4 rsc.org
13c 8-chloro-N⁴-(3,4-dimethoxyphenethyl)-N²,N²-dimethylquinazoline-2,4-diamine1.8 rsc.org

Anti-HCV NS5B Polymerase Inhibition

The Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov The quinazolinone scaffold has been explored for its potential to inhibit this viral enzyme.

While direct studies on this compound are not extensively documented, research on closely related 6-aminoquinazolinone derivatives has yielded promising results. nih.govnih.gov A series of novel 6-amino-1-(substituted phenyl)quinazolin-4(1H)-one derivatives were synthesized and evaluated for their activity against the HCV subgenomic replicon. The biological data revealed that several compounds exhibited potent activity against HCV genotype 1b (GT1b) at micromolar concentrations. nih.govnih.gov Compound 11a , featuring a 6-amino group and a 2-methyl-1-(4-nitrophenyl) substitution pattern, showed the highest activity with an EC₅₀ of 0.984 µM and a high selectivity index. nih.govnih.gov These findings suggest that the 6-position of the quinazolinone ring is a critical site for substitution to achieve potent anti-HCV activity.

Table 4: Anti-HCV Activity of Selected 6-Aminoquinazolinone Derivatives

Compound IDChemical NameAnti-HCV GT1b EC₅₀ (µM)
11a 6-amino-2-methyl-1-(4-nitrophenyl)quinazolin-4(1H)-one0.984 nih.govnih.gov
11b 6-amino-2-methyl-1-(3-nitrophenyl)quinazolin-4(1H)-one1.38 nih.govnih.gov

Impact of Substituent Position and Nature on Biological Activity

Research has shown that substituting a halo group at the 6-position of the quinazolinone nucleus can enhance its anti-inflammatory action. arabjchem.org Similarly, for styrylquinazolinone scaffolds, the presence of a halide at position 6 has been found to enhance biological activity. nih.gov

In the context of anticancer activity, the nature of the halogen substituent plays a critical role. A study on 4-anilino-6-bromoquinazolines revealed that the presence of a 4-chlorophenyl group at the C-2 position generally resulted in significant cytotoxicity against both MCF-7 (human breast adenocarcinoma) and HeLa (human cervical cancer) cell lines. semanticscholar.org Further modifications, such as replacing the 6-bromo substituent with a 4-fluorophenyl group, led to superior activity against HeLa cells compared to the reference drug Gefitinib, particularly for the 2-unsubstituted 4-anilinoquinazolines. semanticscholar.org This highlights that while a halogen at position 6 is important, its replacement with another group can sometimes offer advantages in potency and selectivity. semanticscholar.org

For instance, the combination of a 2-(4-chlorophenyl) group and a 4-(2,4-difluoroanilino) group on a 6-bromoquinazoline (B49647) framework resulted in significant inhibitory activity against EGFR-TK, with an IC50 value of 37.66 nM, which is comparable to Gefitinib (IC50 = 31.44 nM). semanticscholar.org

Compound IDR (Position 2)R1 (Anilino group)6-Position SubstituentTargetActivity (IC50 µM)
3g 4-chlorophenyl2-fluoroanilinoBromoHeLa1.02
3l 4-chlorophenyl2,4-difluoroanilinoBromoHeLa1.10
4a Hanilino4-fluorophenylHeLa2.10
4l 4-chlorophenyl2,4-difluoroanilino4-fluorophenylHeLa0.98

Data sourced from a study on the cytotoxicity of 4-(halogenoanilino)-6-bromoquinazolines. semanticscholar.org

Studies on 6-iodoquinazoline (B1454157) derivatives have also demonstrated their potential as antiproliferative agents. For example, certain 6-iodo-4-(4-aminosulphonylphenyl-amino)-2-aryl-quinazoline derivatives showed notable activity against various cancer cell lines. nih.gov

Compound IDR (Position 2)Target Cell LineActivity (IC50 µM)
3a PhenylMCF-710.11
3b 4-methoxyphenylMCF-715.23
3c 3,4-dimethoxyphenylMCF-79.77

Data sourced from a study on the anticancer analysis of newly synthesized iodoquinazoline derivatives. nih.gov

In the development of non-competitive antagonists for the metabotropic glutamate (B1630785) receptor 5 (mGlu5), the halogen at the 6-position was found to be a key determinant of activity. A high-throughput screen identified 6-substituted-4-anilinoquinazolines as potent antagonists. nih.gov Subsequent SAR studies that maintained a 3-chloroaniline (B41212) substituent at the 4-position showed that other halogens, such as bromine, at the 6-position resulted in similar potency to the original 6-chloro hit compound. nih.gov A 6-nitroquinazoline (B1619102) also showed comparable activity, whereas 6-methoxy and 6-cyano groups were less potent. nih.gov

CompoundR (Position 6)R' (Anilino group)TargetActivity (mGlu5 IC50 µM)
1 Cl3-chloroanilinemGlu50.38
8 Br3-chloroanilinemGlu50.38
9 F3-chloroanilinemGlu50.49
10 NO23-chloroanilinemGlu50.44
11 OMe3-chloroanilinemGlu51.6
12 CN3-chloroanilinemGlu52.1

Data sourced from a study on 6-substituted-4-anilinoquinazolines as mGlu5 antagonists. nih.gov

However, the beneficial effect of halogenation is not universal across all biological targets. In a study of novel quinazoline derivatives as phosphodiesterase 7 (PDE7) inhibitors, it was found that compounds containing a chlorine atom, such as 2,6-dichloro-4-[2-(arylmethylene)hydrazino]quinazolines, were generally less active than their non-chlorinated counterparts. frontiersin.org Similarly, when investigating quinazoline derivatives as inhibitors of fungal group II intron splicing, the effect of halogenation was inconsistent and dependent on the other substituents present in the molecule. nih.gov For instance, a chloroquinazoline core led to a four-fold decrease in inhibitory activity when paired with a trifluoromethylbenzyl group, but a meta-chlorobenzyl substituent combined with the chloroquinazoline core resulted in the most active inhibitor in the series. nih.gov

These findings underscore that while the 6-position of the quinazoline scaffold is a critical point for modification, the specific impact of a halogen substituent (F, Cl, Br, or I) is context-dependent, varying with the molecular architecture of the rest of the compound and the specific protein target.

Advanced Characterization Techniques in 6 Chloroquinazoline Research

Intermediate for Kinase Inhibitors

The 4-anilinoquinazoline (B1210976) framework is a well-established pharmacophore for inhibiting protein kinases, enzymes that are often dysregulated in cancer. The substitution pattern on both the quinazoline (B50416) ring and the aniline (B41778) moiety is critical for potency and selectivity.

6-Chloroquinazoline and its structural analogs are key precursors for several approved EGFR inhibitors. researchgate.net EGFR is a tyrosine kinase that plays a crucial role in cell proliferation, and its overactivity is a hallmark of many cancers, including non-small-cell lung cancer. researchgate.net

Gefitinib : The synthesis of Gefitinib often involves the condensation of a substituted 4-chloroquinazoline (B184009) with 3-chloro-4-fluoroaniline. ukm.mychemicalbook.com The morpholinopropoxy group, typically found at the 6-position of the final drug, is introduced in a separate step, highlighting the importance of building upon the 6-substituted quinazoline core. google.comgoogle.com

Erlotinib : Similarly, the synthesis of Erlotinib, another potent EGFR inhibitor, utilizes a 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (B64851) intermediate which reacts with 3-ethynylaniline. google.comnih.govtandfonline.com The substituents at the 6- and 7-positions are critical for binding to the EGFR active site. researchgate.net

Studies have shown that modifying the 6-position of the quinazoline ring, for instance by replacing a bromine atom with a 4-fluorophenyl group, can lead to compounds with superior cytotoxicity against cancer cell lines compared to first-generation inhibitors like Gefitinib. nih.gov

While the this compound scaffold is most famously associated with EGFR inhibitors, the broader quinazoline class has been explored for its ability to inhibit multiple kinases. Some quinazoline derivatives have been developed as multi-kinase inhibitors that may target VEGFR among other kinases, although the direct role of this compound specifically as a precursor for dedicated VEGFR inhibitors is less documented than its role in EGFR inhibitor synthesis. mdpi.com

Other Biologically Active Compounds

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities beyond kinase inhibition, including anti-inflammatory, antimicrobial, and anticonvulsant properties. derpharmachemica.combanglajol.infoontosight.ai The 6-chloro substitution pattern is a feature in many compounds investigated for these diverse therapeutic applications. ontosight.aicymitquimica.com

Libraries of quinazoline derivatives are frequently used in high-throughput screening (HTS) campaigns to discover new lead compounds. In one such screen, 6-bromo-4-anilinoquinazolines were identified as non-competitive antagonists of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), a target for neurological disorders. nih.gov Further optimization of these hits involved modifying the 6-position substituent. nih.gov In another example, HTS was used to identify quinazoline derivatives as inhibitors of fungal group II intron splicing, presenting a novel antifungal strategy. acs.org These screening efforts underscore the value of the 6-substituted quinazoline scaffold in exploring new biological targets. ontosight.ai

Biological Activities and Pharmacological Applications of 6 Chloroquinazoline Derivatives

Optimized Geometry and Electronic Properties

Computational methods, particularly Density Functional Theory (DFT), have been employed to study the structural and electronic properties of 6-chloroquinazoline derivatives. mdpi.comresearchgate.net These studies provide valuable insights into the molecule's reactivity and potential interactions with biological targets.

DFT calculations at the B3LYP/6-311G(d) level have been used to probe the relative bond dissociation energies of C-X bonds in halogenated quinazolines. For 6-bromo-2,4-dichloroquinazoline, the bond dissociation energy of the C4-Cl bond was calculated to be 84.8 kcal/mol, while the C-Br bond was weaker at 83 kcal/mol. mdpi.com In the case of 2-aryl-4-chloro-6-iodoquinazolines, the C-I bond is significantly weaker (66.45 kcal/mol) than the C4-Cl bond (83.14 kcal/mol), which rationalizes the observed selectivity in cross-coupling reactions. mdpi.com

The optimized geometry of these molecules, including bond lengths and angles, can be accurately predicted and correlated with experimental data from techniques like X-ray diffraction. researchgate.net Electronic properties such as the HOMO-LUMO gap can also be calculated, providing information about the molecule's electronic transitions and potential for applications in materials science. For instance, DFT and TD-DFT methods are used to predict absorption spectra and other properties like the electrophilicity index, chemical hardness, and softness. rsc.org These computational insights are crucial for the rational design of new quinazoline-based compounds with desired properties. researchgate.net

Structure Activity Relationship Sar and Lead Optimization Studies of 6 Chloroquinazoline Derivatives

Molecular Docking Studies

Molecular docking is used to predict the binding mode and affinity of a ligand within the active site of a target protein. For 6-substituted quinazoline (B50416) derivatives, docking studies have been crucial in elucidating their interaction with the ATP binding site of EGFR. semanticscholar.orgnih.gov These studies have confirmed that derivatives can bind effectively to the hinge region of the EGFR kinase domain. nih.gov For example, docking models for active 4-(halogenoanilino)-6-bromoquinazolines suggested they are nicely bound to the EGFR region. nih.gov Similarly, docking simulations of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives predicted their binding conformation within the p21-Activated Kinase 4 (PAK4), another important cancer target. acs.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of a ligand-protein complex over time. MD simulations have been performed on various 6-substituted quinazoline derivatives to assess their stability when bound to targets like EGFR and c-Met. researchgate.net For instance, simulations of a novel 6-(3-chloro-4-fluorophenyl)-4-ethoxy-2-(4-methoxyphenyl)quinazoline with the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) revealed the presence of stable hydrogen bonds between the compound and the protein. researchgate.net In another study, MD simulations of 6-bromo quinazoline derivatives bound to EGFR helped to confirm their binding affinity and stability, supporting their potential as dual inhibitors. researchgate.netnih.gov

ADMET Prediction and Pharmacokinetic Profiling

Absorption

A drug's ability to be absorbed from the site of administration into the bloodstream is a primary determinant of its oral bioavailability. Key parameters for assessing absorption include intestinal permeability and efflux transporter interactions.

Caco-2 Permeability: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model to predict human intestinal absorption. evotec.comnih.gov When cultured, these cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. evotec.comresearchgate.net The permeability of a compound across this monolayer, measured as the apparent permeability coefficient (Papp), is a good indicator of its potential for oral absorption. researchgate.netjneonatalsurg.com For quinazoline derivatives, Caco-2 permeability assays are standard for evaluating how structural modifications impact membrane penetration. sci-hub.se While specific data for the parent 6-Chloroquinazoline is not readily available, studies on its derivatives suggest that this class of compounds can be optimized for good permeability. For instance, some derivatives show high permeability, suggesting potential for good oral bioavailability. vulcanchem.comvulcanchem.com A bidirectional Caco-2 assay, which measures transport in both the apical-to-basolateral and basolateral-to-apical directions, can also determine if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio greater than two is indicative of active efflux. evotec.com

Table 1: Predicted Absorption Properties of this compound Derivatives

Compound TypeParameterPredicted/Observed ValueImplication
4-Phenyl-2-(piperidin-1-yl)quinazoline derivativeCaco-2 PermeabilityLow (<4 x 10⁻⁶ cm/s)Suggests potential for oral bioavailability, though permeability is not high. vulcanchem.com
4-(Hexylthio)-2-(4-methylpiperazin-1-yl)quinazoline derivativeCaco-2 PermeabilityHighIndicates good potential for intestinal absorption. vulcanchem.com
7-Chloroquinazoline-2,4(1H,3H)-dioneGI AbsorptionHighPredicted to be well-absorbed from the gastrointestinal tract. ambeed.com

Distribution

Following absorption, a drug distributes throughout the body, a process governed by its binding to plasma proteins and its ability to penetrate tissues, including the central nervous system (CNS).

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, primarily albumin, affects its availability to reach its target site and to be metabolized or excreted. jiwaji.edu Only the unbound fraction of a drug is pharmacologically active. jiwaji.edu Quinazoline derivatives, particularly those with aromatic and hydrophobic features, are often predicted to have high plasma protein binding, typically exceeding 90%. vulcanchem.comvulcanchem.com This binding is usually reversible, involving weak chemical bonds like hydrophobic and ionic interactions. jiwaji.edu

Blood-Brain Barrier (BBB) Penetration: The blood-brain barrier is a highly selective barrier that protects the brain from potentially harmful substances. chemaxon.com For CNS-targeted drugs, BBB penetration is essential, whereas for non-CNS drugs, it can lead to undesirable side effects. chemaxon.com The potential for a compound to cross the BBB can be predicted using computational models based on physicochemical properties like molecular weight, polarity (TPSA), and the number of hydrogen bond donors and acceptors. chemaxon.com Chlorine substitution on a quinazoline ring can increase lipophilicity (logP), which may enhance BBB penetration. vulcanchem.com However, predictions for some chloroquinazoline derivatives suggest they are not likely to be BBB permeant. ambeed.com

Table 2: Predicted Distribution Properties of this compound Derivatives

Compound TypeParameterPredicted ValueImplication
4-Phenyl-2-(piperidin-1-yl)quinazoline derivativePlasma Protein Binding>90%High binding may limit the free drug concentration. vulcanchem.com
4-(Hexylthio)-2-(4-methylpiperazin-1-yl)quinazoline derivativePlasma Protein Binding85-90%Significant binding to plasma proteins is expected. vulcanchem.com
7-Chloroquinazoline-2,4(1H,3H)-dioneBBB PermeantNoUnlikely to cause CNS side effects. ambeed.com
2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline derivativeBBB PenetrationPotential for penetrationRequires experimental validation. vulcanchem.com

Metabolism

Drug metabolism, primarily occurring in the liver, involves enzymatic modification of compounds to facilitate their excretion. The cytochrome P450 (CYP) family of enzymes is central to this process. jneonatalsurg.com

Cytochrome P450 (CYP) Inhibition: Inhibition of CYP enzymes is a major cause of drug-drug interactions. pharmacytimes.com When one drug inhibits the metabolism of another, it can lead to increased plasma concentrations and potential toxicity. evotec.com Therefore, screening for CYP inhibition is a routine part of preclinical safety assessment. evotec.com Studies on various this compound derivatives have shown that they can be designed to have favorable metabolic profiles with low inhibition of major CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). acs.org The determination of the inhibition constant (Ki) helps to assess the clinical relevance of any observed inhibition. evotec.com

Table 3: Predicted Metabolic Properties of a this compound Derivative

CompoundParameterFindingSource
6-Chloro-4-aminoquinazoline-2-carboxamide derivative (Compound 31)CYP450 InhibitionPossessed favorable metabolic properties with low inhibition against a panel of CYP enzymes. acs.org
6-Chloro-4-aminoquinazoline-2-carboxamide derivative (Compound 31)Metabolic StabilityShowed moderate microsomal stability in rat and human liver microsomes and excellent stability in rat blood plasma. acs.org

Excretion and Toxicity

This final phase of pharmacokinetics involves the elimination of the drug and its metabolites from the body. Toxicity assessment identifies potential safety risks, such as mutagenicity and cardiotoxicity.

AMES Toxicity: The Ames test is a widely used method to assess a compound's potential to cause DNA mutations, indicating its mutagenic potential. nih.gov The test uses strains of Salmonella typhimurium with mutations that leave them unable to synthesize an essential amino acid; a positive test shows that the chemical causes reverse mutations, allowing the bacteria to grow. nih.gov In silico predictions and in vitro assays for quinazoline derivatives have shown that compounds in this class can be non-mutagenic. mdpi.comacs.org For example, a study on quinoxalin-2(1H)one and 3H-quinazolin-4-one derivatives, including a compound with a 6-chloro substitution (6e), predicted that all studied compounds were not mutagenic. mdpi.com

hERG Inhibition: The human Ether-a-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. numberanalytics.com Inhibition of the hERG channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes (TdP). numberanalytics.comevotec.com Consequently, assessing hERG inhibition is a critical safety screen in drug development. For a 6-chloro-4-aminoquinazoline-2-carboxamide derivative, testing showed favorable properties regarding hERG inhibition, suggesting a low risk for this specific type of cardiotoxicity. acs.org

Table 4: Predicted Toxicity Profile of this compound Derivatives

Compound TypeParameterPredicted/Observed FindingImplication
3H-quinazolin-4-one derivative with 6-Cl atom (Compound 6e)Ames ToxicityPredicted to be non-mutagenic.Low risk of mutagenicity. mdpi.com
3H-quinazolin-4-one derivative with 6-Cl atom (Compound 6e)HepatotoxicityPredicted to be toxic.Potential for liver toxicity. mdpi.com
6-Chloro-4-aminoquinazoline-2-carboxamide derivative (Compound 31)hERG InhibitionFavorable profile (low inhibition).Low risk of hERG-related cardiotoxicity. acs.org
2-Arylquinazolin-4-hydrazine derivative (Compound 3c)Ames TestIdentified as a non-mutagenic agent.Demonstrates that the quinazoline scaffold can be safe from a mutagenic viewpoint. acs.org

1 15 6. Computational Chemistry and Molecular Modeling Studies

Analytical Techniques

Spectroscopic methods are essential for confirming the structure and purity of 6-Chloroquinazoline and its derivatives.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms. researchgate.netdergipark.org.tr

IR Spectroscopy: Infrared spectroscopy helps identify functional groups within the molecule. For a related compound, 6-chloroquinoline, C-Cl stretching modes were observed and analyzed. dergipark.org.tr

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. researchgate.net

Chromatographic techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely used. TLC is employed to monitor the progress of reactions, while HPLC is used for both purification and to assess the purity of the final compounds. researchgate.net

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure. The crystal structures of several derivatives of this compound, particularly when in complex with their target proteins like PAK4, have been solved. acs.org These structures are invaluable for understanding the precise binding interactions that are crucial for drug design and optimization. acs.org

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. ajchem-a.comhust.edu.vn

DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are performed to optimize the molecular geometry of quinazoline (B50416) derivatives and to calculate various properties. nih.govdergipark.org.tr

These studies can predict vibrational frequencies (IR spectra), chemical shifts (NMR spectra), and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govdergipark.org.trchemrxiv.org

The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and stability of the molecule. nih.gov

DFT analysis has been applied to various quinazoline and quinoline derivatives to understand how substitutions, such as the chlorine atom in 6-chloroquinoline, alter the reactive nature of the molecule. dergipark.org.trresearchgate.netnih.gov

10 20 37 7. Future Perspectives and Research Directions

Exploration of Novel Therapeutic Targets

The quinazoline (B50416) scaffold, a cornerstone in medicinal chemistry, continues to be a fertile ground for the discovery of novel therapeutic agents. banglajol.inforesearchgate.net The versatility of the 6-chloroquinazoline core, in particular, has prompted researchers to explore its potential against a growing list of molecular targets beyond its well-established roles. nih.govresearchgate.net This exploration is driven by the need for more effective and selective therapies for a multitude of diseases. banglajol.info

One promising avenue of research is the development of this compound derivatives as inhibitors of p21-activated kinase 4 (PAK4) . acs.org PAK4 is implicated in various cellular processes critical to cancer progression, making it an attractive target for anticancer drug discovery. acs.org Researchers have designed and synthesized 6-chloro-4-aminoquinazoline-2-carboxamide derivatives that have shown significant and selective inhibitory activity against PAK4. acs.org For instance, compound 31 (CZh226) emerged as a potent and highly selective PAK4 inhibitor, demonstrating the potential of this scaffold in targeting the PAK family of kinases. acs.org The development of such specific inhibitors is crucial to minimize off-target effects, especially considering that the inhibition of other PAK isoforms like PAK1 and PAK2 has been linked to potential cardiovascular toxicity. acs.org

Another significant area of investigation is the targeting of the adenosine A2A receptor (A2AR) . mdpi.com This receptor is involved in the pathophysiology of neurodegenerative diseases and cancer. mdpi.com Novel 2-aminoquinazoline (B112073) derivatives, incorporating the 6-chloro substitution, have been synthesized and identified as potent A2AR antagonists. mdpi.com The introduction of different functional groups at various positions of the quinazoline ring allows for the fine-tuning of the antagonist activity and solubility, highlighting the adaptability of the this compound scaffold for this target. mdpi.com

The exploration of this compound derivatives extends to other important biological targets as well. Research has been conducted on their potential as:

Antimicrobial agents , with activity against a range of bacteria and fungi. ontosight.ai

Antiviral agents , showing potential for the treatment of viral infections. ontosight.ai

Inhibitors of enzymes crucial for microbial and cancer cell metabolism.

Furthermore, recent studies have focused on synthesizing novel 6-iodoquinazoline (B1454157) derivatives that have shown promising antiproliferative activity against various cancer cell lines. researchgate.net Molecular docking studies have suggested potential interactions with targets such as carbonic anhydrase XII (CAXII), human thymidylate synthase (hTS), and human thymidine (B127349) kinase (hTK). researchgate.net

The ongoing research into novel therapeutic targets for this compound derivatives underscores the significant potential of this chemical entity in modern drug discovery. banglajol.inforesearchgate.net The ability to systematically modify the core structure allows for the creation of diverse libraries of compounds for screening against a wide array of biological targets. vulcanchem.com

Research Findings on Novel Therapeutic Targets for this compound Derivatives

Compound/Derivative ClassTherapeutic TargetKey FindingsReference
6-Chloro-4-aminoquinazoline-2-carboxamide derivatives (e.g., Compound 31)p21-activated kinase 4 (PAK4)Potent and selective inhibition of PAK4, with potential for anticancer therapy. Compound 31 showed high selectivity over other PAK isoforms. acs.org
2-Aminoquinazoline derivatives with C6-substitutionsAdenosine A2A receptor (A2AR)Identified as highly effective A2AR antagonists, with potential applications in neurodegenerative diseases and cancer. mdpi.com
6-Chloro-2-p-tolylquinazolinone derivativesVarious Cancer Cell LinesExhibited broad-spectrum antitumor activity in the micromolar range. nih.gov
4,6-Di-substituted quinazoline derivativesU937 leukemia cell linesShowed noteworthy cytotoxic activity. nih.gov
6-Iodoquinazoline derivatives (e.g., Compound 3c)Carbonic Anhydrase XII (CAXII), hTS, hTKCompound 3c was the most effective anticancer agent against four tested cancer cell lines. researchgate.net

Q & A

Q. How can researchers integrate heterogeneous data (e.g., biochemical, computational) into a cohesive narrative?

  • Methodological Answer : Use triangulation to cross-validate findings:
  • Biochemical Data : Correlate enzyme inhibition (IC₅₀) with cellular apoptosis (flow cytometry).
  • Computational Data : Overlay docking poses with mutagenesis results.
  • Structural Data : Compare XRD structures of ligand-protein complexes with MD simulations.
    Frame contradictions as research gaps rather than flaws .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.